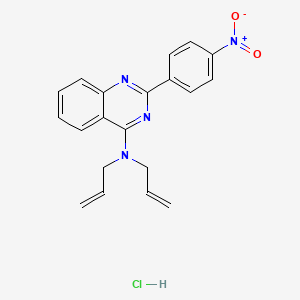
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one, also known as FSN-047, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Mecanismo De Acción
The mechanism of action of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that are involved in the invasion and metastasis of cancer cells. Additionally, 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB) that is involved in the inflammatory response.
Biochemical and Physiological Effects
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. Additionally, 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity and quantity. Additionally, 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has several potential future directions for scientific research. One direction is to investigate the therapeutic potential of this compound in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one to better understand its mechanism of action. Finally, the development of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one involves the reaction of 2-(4-hydroxy-3-methoxy-5-nitrophenyl)acetic acid with thiourea in the presence of acetic anhydride and catalytic amounts of glacial acetic acid. The resulting product is then treated with 2-furylmethyl bromide in the presence of potassium carbonate to obtain 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one. This method has been optimized to yield high purity and quantity of the compound.
Aplicaciones Científicas De Investigación
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving insulin sensitivity.
Propiedades
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-22-12-6-9(5-11(14(12)19)17(20)21)15-16(13(18)8-24-15)7-10-3-2-4-23-10/h2-6,15,19H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZTWMBUCBKSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C2N(C(=O)CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-bromophenyl)-2-oxoethoxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5148299.png)
![N-[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5148312.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5148316.png)
![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5148324.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-ethyl-3-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5148330.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5148334.png)
![1-(diphenylmethyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B5148340.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148345.png)
![N-{4-[(4-benzyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5148351.png)


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5148376.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5148380.png)
![[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5148383.png)